1,3-Di-ethyl-9-methylxanthine
Description
Contextualization within Xanthine (B1682287) Derivatives Research
The pharmacological profile of a xanthine derivative is highly dependent on the nature and position of its substituents. mdpi.comdergipark.org.tr The core xanthine structure has several positions (N1, N3, N7, C8, and N9) that can be chemically modified to fine-tune its interaction with biological targets. mdpi.comdergipark.org.tr
Research has shown that substitutions at the N1 and N3 positions are critical. The naturally occurring theophylline (B1681296) (1,3-dimethylxanthine) is a well-known bronchodilator. wikipedia.org Studies exploring variations at these positions have found that replacing the dimethyl groups with diethyl groups can enhance binding affinity at adenosine (B11128) A1 and A2A receptors. nih.gov
Alkylation at the N9 position, which would produce compounds like 1,3-diethyl-9-methylxanthine, is also a known synthetic strategy. mdpi.com However, this modification is often associated with a decrease in adenosine receptor affinity. This makes N9-substituted xanthines an interesting subject for researchers looking to either understand the precise structural requirements for adenosine receptor interaction or to direct the molecule's activity towards other targets. For instance, N9-alkylated xanthinium salts are valuable precursors for creating N-heterocyclic carbene (NHC) complexes, which have applications in organometallic chemistry and catalysis. mdpi.com Therefore, 1,3-diethyl-9-methylxanthine sits (B43327) at an intersection of research aimed at probing structure-activity relationships and developing novel chemical entities.
Scope and Objectives of the Research Outline
The scope of research on such derivatives is multifaceted:
Biological Evaluation: A key objective is to assess their activity as modulators of biological targets. This includes testing them as potential adenosine receptor antagonists or as inhibitors of phosphodiesterase enzymes. nih.gov The insights gained could guide the design of new drugs for neurodegenerative disorders, asthma, or COPD. nih.govnih.gov
Precursors in Synthesis: These molecules can serve as building blocks for more complex chemical structures. N9-alkylated xanthines can be converted into xanthinium salts, which are used to prepare metal complexes containing N-heterocyclic carbenes for catalytic or biomedical applications. mdpi.com
Physicochemical Characterization: A fundamental objective is to characterize the compound's properties. This involves determining its structure and purity using spectroscopic and analytical methods, providing a baseline for any further biological or chemical studies. zsmu.edu.ua
Detailed Research Findings
While specific peer-reviewed publications detailing the complete synthesis and characterization of 1,3-diethyl-9-methylxanthine are not prevalent in the surveyed literature, the methods for its creation can be confidently inferred from established procedures for analogous compounds.
The synthesis would likely start from a 1,3-diethylxanthine (B3062954) precursor. The crucial step is the introduction of a methyl group at the N9 position of the purine (B94841) ring. This is a challenging reaction, as the N7 position is often more reactive. However, methods for N9-alkylation have been developed, sometimes requiring forcing conditions like high temperatures and the use of specific alkylating agents. mdpi.com For example, a general method for N9-ethylation involves heating a xanthine derivative with an alkylating agent like ethyl tosylate or diethyl sulfate. mdpi.com A similar approach using a methylating agent would be expected for the synthesis of 1,3-diethyl-9-methylxanthine.
The characterization of such a compound would rely on standard analytical techniques to confirm its structure and purity. The data table below is based on findings for closely related N9-alkylated xanthinium salts and illustrates the type of analytical results that would be expected. mdpi.com
| Analytical Technique | Expected Observations for Analogous N9-Alkylated Xanthines |
|---|---|
| 1H NMR Spectroscopy | A characteristic singlet peak for the C8-H proton would be observed at a downfield chemical shift (e.g., ~9.6 ppm). Signals for the ethyl groups at N1 and N3, and the methyl group at N9 would appear in the aliphatic region. mdpi.com |
| 13C NMR Spectroscopy | Signals corresponding to the carbonyl carbons (C2, C6) would be present (~150-154 ppm), along with peaks for the carbons of the purine ring and the alkyl substituents. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | The measured mass-to-charge ratio (m/z) of the molecular ion would be expected to match the calculated exact mass for the chemical formula C10H14N4O2, confirming its elemental composition. mdpi.com |
Table of Mentioned Compounds
| Common Name | Systematic Name |
|---|---|
| Xanthine | 3,7-Dihydropurine-2,6-dione |
| Caffeine (B1668208) | 1,3,7-Trimethylxanthine |
| Theophylline | 1,3-Dimethylxanthine |
| 1,3-Diethylxanthine | 1,3-Diethyl-7H-purine-2,6-dione |
| 1,3-Diethyl-9-methylxanthine | 1,3-Diethyl-9-methyl-3,9-dihydro-1H-purine-2,6-dione |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,3-diethyl-9-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-8-7(11-6-12(8)3)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3 |
InChI Key |
YOVVPTCKECUXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N=CN2C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 1,3 Di Ethyl 9 Methylxanthine and Analogues
Established Synthetic Pathways for Xanthine (B1682287) Derivatives
The traditional synthesis of xanthine derivatives, including the precursors to 1,3-diethyl-9-methylxanthine, relies on a set of well-established chemical reactions. These methods, while foundational, are continually being refined to improve yields and simplify procedures.
Alkylation Approaches
Alkylation is a fundamental process for introducing the ethyl groups at the N1 and N3 positions of the xanthine core. A common strategy begins with a suitably substituted xanthine or a precursor molecule. The alkylation of 1,3-dicarbonyl compounds, which share structural similarities with the reactive sites in the xanthine precursor, provides insight into the underlying chemical principles of these reactions. youtube.com
The synthesis of 1,3-diethylxanthine (B3062954), a direct precursor to the target molecule, can be accomplished through the alkylation of xanthine. Another approach involves the use of 1,3-diethyl-5,6-diaminouracil (B15585), which already contains the required ethyl groups, prior to the formation of the imidazole (B134444) ring. asianpubs.orglookchem.com The N-alkylation of xanthine and its derivatives, such as theophylline (B1681296) and theobromine (B1682246), has been successfully carried out using trialkyl phosphates in a weakly alkaline aqueous solution. google.comoup.com
A key intermediate, 1,3-diethylxanthine, was synthesized with a 76% yield by reacting 1,3-diethyl-5,6-diaminouracil with triethyl orthoformate under microwave irradiation, which significantly shortens the reaction time compared to conventional heating. asianpubs.org
Table 1: Synthesis of 1,3-Diethylxanthine
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,3-diethyl-5,6-diaminouracil | Triethyl orthoformate | Microwave, 160 °C, 5 min | 76% | asianpubs.org |
Methylation Protocols
The final step in the synthesis of 1,3-diethyl-9-methylxanthine involves the introduction of a methyl group at the N9 position. This is typically achieved through methylation of the 1,3-diethylxanthine precursor. smolecule.com Common methylating agents for this purpose include methyl iodide or dimethyl sulfate. smolecule.com
The broader field of methylation chemistry, including the enzymatic processes involving DNA methyltransferases (DNMTs) that methylate cytosines in DNA, provides a rich context for understanding the principles of selective methylation, although the chemical synthesis in the lab relies on different reagents and conditions. nih.govactivemotif.com The one-step synthesis of caffeine-d9 (B20866) from xanthine using deuterated methyl iodide (CD3I) highlights a direct methylation approach on the xanthine core, achieving a 61% yield under optimized conditions. thieme-connect.com
Table 2: Example of Xanthine Methylation
| Starting Material | Reagent | Base/Solvent | Yield | Reference |
|---|---|---|---|---|
| Xanthine | CD3I (5 equiv) | NaH/DMSO in THF | 61% | thieme-connect.com |
Synthesis from Uracil Precursors
The classical and most versatile route to xanthine derivatives is the Traube purine (B94841) synthesis, which utilizes pyrimidine (B1678525) derivatives, specifically uracils, as starting materials. biointerfaceresearch.com This method involves building the imidazole ring onto a pre-existing pyrimidine ring.
The synthesis of 1,3-diethylxanthine, the precursor for 1,3-diethyl-9-methylxanthine, is a prime example of this strategy. The process starts with the preparation of 1,3-diethyl-5,6-diaminouracil. asianpubs.orglookchem.com This key intermediate is synthesized by condensing N,N'-diethylurea with cyanoacetic acid in the presence of acetic anhydride, followed by nitrosation and subsequent reduction to afford the diamino derivative. biointerfaceresearch.com The final step is the ring closure of the 1,3-diethyl-5,6-diaminouracil. This can be achieved by reacting it with formic acid or, more efficiently, with triethyl orthoformate under microwave irradiation to form the imidazole ring, yielding 1,3-diethylxanthine. asianpubs.orggoogle.com
Table 3: Classical Traube Synthesis Steps for a Xanthine Precursor
| Step | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Condensation | N,N'-disubstituted urea (B33335) + cyanoacetic acid | Cyanoacetyl urea derivative | biointerfaceresearch.com |
| 2 | Ring Closure | Alkali | 6-aminouracil (B15529) derivative | biointerfaceresearch.com |
| 3 | Nitrosation | NaNO₂, CH₃COOH | 5-nitroso-6-aminouracil derivative | biointerfaceresearch.com |
| 4 | Reduction | H₂, Pd/C | 5,6-diaminouracil (B14702) derivative | biointerfaceresearch.com |
| 5 | Imidazole Ring Closure | Triethyl orthoformate | 8-unsubstituted xanthine derivative | asianpubs.org |
Advanced Synthetic Methodologies
Modern synthetic chemistry offers more sophisticated tools for the synthesis and derivatization of xanthines. These methods, particularly transition-metal-catalyzed cross-coupling reactions, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become indispensable for modifying the xanthine scaffold, particularly at the C8 position. These reactions enable the introduction of a wide variety of substituents that would be difficult to incorporate using classical methods.
Palladium-Catalyzed C-H/C-H Cross-Coupling: An efficient method for the direct heteroarylation of xanthines involves a palladium(II)-catalyzed oxidative C-H/C-H cross-coupling. acs.org This approach allows for the coupling of xanthines, including 1,3-diethylxanthine, with various heteroarenes like thiophenes and furans. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a copper salt as an oxidant. acs.orgscispace.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with a halide. For xanthine derivatization, this typically involves the reaction of an 8-bromo-substituted xanthine with a boronic acid in the presence of a palladium catalyst. researchgate.netresearchgate.net This method has been used to synthesize a variety of 8-aryl and 8-heteroaryl xanthine derivatives. researchgate.net
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgmdpi.comorganic-chemistry.org In the context of xanthine synthesis, this reaction is used to introduce alkynyl groups at the C8 position by reacting an 8-bromoxanthine (B49285) with a terminal alkyne. nih.gov This method opens up pathways to a diverse range of 8-alkynylxanthine derivatives. nih.govorganic-chemistry.org
Table 4: Overview of Cross-Coupling Reactions for Xanthine Derivatization
| Reaction Type | Typical Substrates | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| C-H/C-H Cross-Coupling | Xanthine + Heteroarene | Pd(OAc)₂ / Cu(OAc)₂ | C8-C(heteroaryl) | acs.org |
| Suzuki-Miyaura Coupling | 8-Bromoxanthine + Boronic Acid | Pd catalyst | C8-C(aryl/vinyl) | researchgate.netresearchgate.net |
| Sonogashira Coupling | 8-Bromoxanthine + Terminal Alkyne | Pd catalyst / Cu co-catalyst | C8-C(alkynyl) | wikipedia.orgnih.gov |
Click Chemistry Approaches
Click chemistry provides a powerful tool for the synthesis of complex molecules by joining smaller modular units with high efficiency and selectivity. alliedacademies.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. alliedacademies.org This strategy has been effectively employed in the derivatization of the xanthine scaffold.
To utilize click chemistry, the xanthine core must first be functionalized with either an azide (B81097) or a terminal alkyne group. This "handle" can be introduced at various positions, but the C8 position is commonly used for derivatization. For example, a xanthine amine congener (XAC) can be modified with an extended C8 substituent bearing an alkyne group. alliedacademies.org This alkyne-functionalized xanthine can then be "clicked" with a molecule containing an azide group, leading to the formation of a triazole-linked xanthine derivative. alliedacademies.org This approach allows for the conjugation of xanthines to a wide array of other molecules, including peptides, dendrimers, and other pharmacophores, to create novel hybrid structures. alliedacademies.orgfrontiersin.orgnih.gov
The key advantage of this method is its modularity and reliability, enabling the rapid generation of a library of diverse xanthine analogues for pharmacological screening. alliedacademies.org
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a final product that incorporates portions of all the starting materials. mdpi.com MCRs are valued in medicinal chemistry for their atom economy, reduced number of purification steps, and the ability to generate complex molecules from simple precursors. mdpi.comnih.gov
Several MCR protocols have been developed for the synthesis of xanthine and related xanthene derivatives. mdpi.comrsc.org A common approach for synthesizing 8-substituted xanthines involves the condensation of a 5,6-diaminouracil derivative with an aldehyde and another component in one pot. biointerfaceresearch.comresearchgate.net For instance, the reaction of 5,6-diamino-1,3-dialkyluracils with aldehydes can yield an intermediate Schiff base, which then undergoes oxidative cyclization to form the 8-substituted xanthine core. biointerfaceresearch.comnih.gov
Researchers have also employed MCRs under various conditions, including solvent-free and ultrasound-assisted methods, to create xanthene derivatives, highlighting the environmental and efficiency benefits of this approach. mdpi.comnih.gov The use of heterogeneous catalysts in these reactions further enhances their sustainability by allowing for easy separation and recycling of the catalyst. mdpi.comrsc.org These one-pot procedures provide a streamlined pathway to a wide range of functionalized xanthine analogues. researchgate.net
Strategic Derivatization for Pharmacological Exploration
The biological activity of xanthine derivatives can be finely tuned by introducing various substituents at different positions on the purine ring. uniroma1.itdergipark.org.tr The N1, N3, N7, and C8 positions are primary sites for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR). uniroma1.itsemanticscholar.org
Modifications at N1, N3, N7, and C8 Positions
The xanthine scaffold offers multiple sites for substitution, with the reactivity of the NH groups at N1, N3, and N7, and the electrophilicity of the C8 position being key to its derivatization. uniroma1.itresearchgate.net
N1 and N3 Positions: Alkylation at the N1 and N3 positions is a fundamental strategy in xanthine chemistry. The synthesis of 1,3-diethylxanthine, a precursor for many analogues, is achieved through the reaction of xanthine with ethylating agents. asianpubs.org The choice of alkyl groups at these positions significantly influences the compound's properties. For instance, compared to methyl groups, ethyl substitutions at N1 and N3 have been noted to enhance affinity for certain adenosine (B11128) receptor subtypes. semanticscholar.org The classical Traube purine synthesis, starting from 6-aminouracil derivatives, is a long-standing method for preparing N-alkylated xanthines, though it often requires harsh conditions. uniroma1.it
N7 Position: The N7 position is also amenable to alkylation. Theophylline (1,3-dimethylxanthine) can be alkylated at the N7 position by reacting its sodium salt with agents like ethyl chloroacetate (B1199739) or by using a base such as potassium carbonate with a suitable alkyl halide. nih.govnih.gov This allows for the introduction of a variety of functional groups, including those that can be further modified, such as ester or acetyl-hydrazine moieties. nih.gov
C8 Position: The C8 position is the most common site for introducing significant structural diversity. biointerfaceresearch.com A primary method involves the reaction of 5,6-diaminouracil precursors with carboxylic acids or their derivatives. nih.govfrontiersin.org For example, using coupling agents like EDC-HCl facilitates the condensation of a diaminouracil with a carboxylic acid to form an intermediate amide, which then cyclizes to the 8-substituted xanthine upon heating with a base like sodium hydroxide. dergipark.org.trfrontiersin.org Alternatively, condensation with aldehydes followed by oxidative cyclization is another established route. biointerfaceresearch.comnih.gov This position can accommodate a wide range of substituents, from simple alkyl and aryl groups to large heterocyclic systems. dergipark.org.trsemanticscholar.orgfrontiersin.org
The following table summarizes common derivatization strategies at these key positions.
| Position | Reaction Type | Precursors | Reagents/Conditions | Resulting Substituent |
| N1, N3 | Alkylation | Xanthine, 6-Aminouracil | Alkyl halides, Base (e.g., NaH, K₂CO₃) | Alkyl groups (e.g., Ethyl, Propyl) |
| N7 | Alkylation | 1,3-Dialkylxanthine | Alkyl halides, Dibromoalkanes, Base (e.g., K₂CO₃) | Alkyl, Functionalized alkyl chains |
| C8 | Condensation/Cyclization | 5,6-Diamino-1,3-dialkyluracil | Carboxylic acids, Aldehydes | EDC-HCl, NaOH; Oxidizing agents (e.g., FeCl₃) |
Synthesis of Heterocyclic and Styryl-Substituted Analogues
To further explore the pharmacological potential of xanthines, complex moieties such as heterocyclic rings and styryl groups are often introduced, primarily at the C8 position.
Heterocyclic Analogues: A variety of heterocyclic systems can be fused or attached to the xanthine core. The synthesis of 1,3-diethylxanthine derivatives bearing heterocyclic structures at C8 has been achieved by reacting 5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione with various heterocyclic carboxylic acids (e.g., 1,3-thiazole-4-carboxylic acid, oxazole-5-carboxylic acid). dergipark.org.tr The reaction proceeds via an amide intermediate which is then cyclized. dergipark.org.tr Another example involves the synthesis of thiazolidine-4-one derivatives starting from theophylline. nih.gov In this multi-step synthesis, theophylline is first functionalized at the N7 position with an acetyl-hydrazine group, which is then condensed with aromatic aldehydes and subsequently cyclized with thioglycolic acid to form the C7-linked thiazolidinone ring system. nih.gov
Styryl-Substituted Analogues: 8-Styrylxanthines are a significant class of analogues. nih.gov Their synthesis is typically achieved through the condensation of an 8-methylxanthine derivative with a substituted benzaldehyde (B42025) or by reacting a 5,6-diaminouracil with a cinnamic acid derivative. nih.govacs.org For instance, 8-styryl-substituted DMPX (3,7-dimethyl-1-propargylxanthine) derivatives have been prepared from 3-propargyl-5,6-diaminouracil. acs.org The introduction of substituents on the phenyl ring of the styryl moiety allows for fine-tuning of the molecule's electronic and steric properties. nih.gov These modifications have led to the development of potent and selective adenosine receptor antagonists. frontiersin.orgnih.gov
The table below provides examples of these specific analogue syntheses.
| Analogue Type | Position of Substitution | Synthetic Strategy | Key Intermediates/Reactants | Example Substituents |
| Heterocyclic | C8 | Condensation/Cyclization | 5,6-Diamino-1,3-diethyluracil, Heterocyclic carboxylic acids | Thiazole, Oxazole, Isoxazole dergipark.org.tr |
| Heterocyclic | N7 | Multi-step condensation and cyclization | Theophylline, Hydrazine, Aromatic aldehydes, Thioglycolic acid | Aryl-substituted Thiazolidin-4-one nih.gov |
| Styryl | C8 | Condensation/Cyclization | 5,6-Diaminouracil, Cinnamic acid derivatives | (E)-Styryl nih.gov |
| Styryl | C8 | Condensation | 1,3,7-Alkyl-8-methylxanthine, Substituted benzaldehydes | 3-Chlorostyryl, 3,5-Dimethoxystyryl nih.gov |
Molecular Mechanisms of Action and Biological Pathways of 1,3 Di Ethyl 9 Methylxanthine
Adenosine (B11128) Receptor Modulatory Activity
1,3-Diethyl-9-methylxanthine acts as an antagonist at adenosine receptors, a family of G protein-coupled receptors that are crucial in regulating a wide range of physiological functions. Methylxanthines, as a class, are well-established as non-specific adenosine receptor antagonists. mdpi.com
Like other xanthine (B1682287) derivatives such as caffeine (B1668208) and theophylline (B1681296), 1,3-Diethyl-9-methylxanthine is capable of antagonizing all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. mdpi.com The antagonism at these receptors blocks the endogenous effects of adenosine. The stimulation of A1 and A3 receptors typically leads to a decrease in intracellular cAMP levels through their coupling to Gi proteins, while the activation of A2A and A2B receptors results in an increase in cAMP via Gs proteins. mdpi.comfrontiersin.org By blocking these receptors, methylxanthines can prevent these adenosine-mediated shifts in cAMP concentration.
The affinity of xanthine derivatives for adenosine receptors can be significantly influenced by the nature of the alkyl substitutions at the N1, N3, and N7 positions, as well as by substituents at the C8 position. For instance, replacing the 1,3-dimethyl groups of theophylline with 1,3-dipropyl groups can increase the affinity for the rat A1 adenosine receptor by approximately 20-fold. nih.gov
Studies on various xanthine derivatives have shown that substitutions at the 1- and 3-positions play a crucial role in determining the affinity and selectivity for different adenosine receptor subtypes. For example, 1,3-diethyl-substituted derivatives of certain tetrahydropyrazino[2,1-f]purinediones have demonstrated high affinity for A1 adenosine receptors. frontiersin.orgresearchgate.net In one instance, an 8-m-bromobenzyl-substituted 1,3-diethyl derivative displayed a high affinity with a Ki value of 13.6 nM for the A1 receptor, coupled with high selectivity. frontiersin.orgresearchgate.net
The selectivity of these compounds can be fine-tuned by altering the substituents. For example, while 1,3-diethyl substitutions can favor A1 affinity, 1-ethyl-3-propargyl substitutions on a similar scaffold have been shown to increase A2A receptor affinity. frontiersin.orgresearchgate.net The first detailed study of 1,3-diethyl-8-phenylxanthine (B14048) (DPX) revealed a Ki value of 44 nM at the rat A1 adenosine receptor, indicating a degree of selectivity for this subtype. nih.gov
| Compound | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | Species | Reference |
|---|---|---|---|---|
| 1,3-Diethyl-8-phenylxanthine (DPX) | 44 | Not specified | Rat | nih.gov |
| 8-m-bromobenzyl-1,3-diethyl-tetrahydropyrazino[2,1-f]purinedione | 13.6 | Not specified | Human | frontiersin.orgresearchgate.net |
| Theophylline | 7,000 | 16,000 | Equine | avma.org |
The antagonism of adenosine receptors by 1,3-Diethyl-9-methylxanthine directly impacts the adenylyl cyclase (AC) signaling pathway. Adenylyl cyclase is the enzyme responsible for the conversion of ATP to cAMP. acs.orgeuropeanreview.org The activity of adenylyl cyclase is modulated by G proteins coupled to adenosine receptors. frontiersin.org
By blocking A1 and A3 receptors, which are coupled to inhibitory G proteins (Gi), 1,3-Diethyl-9-methylxanthine can prevent the adenosine-induced inhibition of adenylyl cyclase, thereby leading to a relative increase in cAMP levels. mdpi.comfrontiersin.org Conversely, by antagonizing A2A and A2B receptors, which are coupled to stimulatory G proteins (Gs), it can block the adenosine-induced stimulation of adenylyl cyclase. mdpi.comfrontiersin.org The net effect on cAMP levels will depend on the specific receptor subtype population in a given tissue and the ambient concentration of adenosine. This modulation of cAMP levels is a key mechanism through which methylxanthines exert their physiological effects. elifesciences.org
Phosphodiesterase (PDE) Inhibition
In addition to their effects on adenosine receptors, xanthine derivatives, including 1,3-Diethyl-9-methylxanthine, are known to act as inhibitors of phosphodiesterases (PDEs). nih.govresearchgate.net PDEs are a superfamily of enzymes that catalyze the hydrolysis and degradation of cyclic nucleotides, cAMP and cGMP, into their inactive 5'-monophosphate forms. researchgate.net
Methylxanthines like theophylline are generally considered non-selective PDE inhibitors, meaning they inhibit multiple PDE isozymes. elsevier.esgoogle.com There are at least eleven families of PDEs, with different substrate specificities for cAMP and cGMP. researchgate.net For example, PDE3 (cGMP-inhibited PDE) and PDE4 (cAMP-specific PDE) are important regulators of cAMP signaling in various tissues, including cardiovascular tissues. ahajournals.org
While theophylline is a known inhibitor of several PDE isoforms, the specific inhibitory profile of 1,3-Diethyl-9-methylxanthine against various PDE isozymes is not as extensively documented in readily available literature. However, based on the general properties of xanthines, it is expected to exhibit non-selective PDE inhibition. It is important to note that the concentration required for significant PDE inhibition by methylxanthines is often in the millimolar range, which is higher than the concentrations typically required for adenosine receptor antagonism (micromolar range). mdpi.com
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Theophylline | PDE (non-selective) | Competitive inhibitor (Ki = 100 µM) | caymanchem.com |
| IBMX (3-isobutyl-1-methylxanthine) | PDE (non-selective) | Inhibitor | elsevier.esfrontiersin.org |
| Rolipram | PDE4 | Selective inhibitor | elsevier.esahajournals.org |
| Siguazodan | PDE3 | Selective inhibitor | elsevier.es |
By inhibiting PDEs, 1,3-Diethyl-9-methylxanthine can lead to an increase in the intracellular concentrations of both cAMP and cGMP. researchgate.net The inhibition of cAMP-hydrolyzing PDEs (like PDE3 and PDE4) directly elevates cAMP levels. ahajournals.org This elevation in cAMP can potentiate the effects of signaling pathways that are activated by adenylyl cyclase. ahajournals.org
Similarly, the inhibition of cGMP-hydrolyzing PDEs (like PDE5) results in higher intracellular cGMP levels. researchgate.netnih.gov An increase in cGMP can, in turn, influence cAMP levels through cross-talk between the two signaling pathways. For instance, cGMP can inhibit the activity of PDE3, a cAMP-hydrolyzing enzyme, leading to a secondary increase in cAMP levels. nih.gov This interplay between cAMP and cGMP is crucial in regulating various cellular functions. nih.gov The ability of non-selective PDE inhibitors to elevate both cyclic nucleotides contributes to their broad spectrum of biological activities.
Intracellular Ion Homeostasis Modulation
Methylxanthines are known to influence the balance of ions within cells, a critical aspect of cellular signaling and function. researchgate.net This modulation occurs through interaction with various channels and receptors.
A recognized mechanism of methylxanthine action involves the mobilization of intracellular calcium. researchgate.net At relatively high concentrations, these compounds can stimulate the release of calcium from intracellular stores, such as the sarcoplasmic or endoplasmic reticulum. mdpi.comresearchgate.net This effect contributes to various pharmacological responses. However, for many methylxanthines, this action requires higher concentrations than those needed for other effects like adenosine receptor antagonism. researchgate.net Studies on various xanthine derivatives have shown differing efficacy in elevating intracellular calcium. nih.gov For instance, in guinea-pig nasal gland acinar cells, xanthine derivatives like 3-isobutyl-1-methyl-xanthine (IBMX), theophylline, and caffeine were found to inhibit the increase in intracellular Ca2+ concentration ([Ca2+]i) prompted by acetylcholine (B1216132), affecting both mobilization from internal stores and entry from the external space. ersnet.org
The release of intracellular calcium by methylxanthines is often mediated through the activation of ryanodine-sensitive calcium channels (Ryanodine Receptors or RyRs). mdpi.comnih.gov Caffeine, a prominent methylxanthine, is considered a full agonist of RyR channels, forcing transient fluxes of Ca2+. mdpi.comubi.pt This activation can stimulate excitation-contraction coupling in muscle cells and enhance the excitability of neurons. nih.gov Theophylline and theobromine (B1682246) are generally less effective than caffeine in triggering calcium elevation through this mechanism. ubi.pt Research on caffeine analogs has shown that various xanthines can enhance the binding of [3H]ryanodine to calcium-release channels, indicating a direct interaction with the RyR complex. nih.gov In hippocampal pyramidal neurons, caffeine has been used to enhance the increase in intracellular Ca2+ that results from Ca2+ release from ryanodine-sensitive stores. plos.org
Certain xanthine derivatives have been identified as activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, a crucial protein for ion and water transport across epithelial surfaces. physiology.org For example, the synthesized xanthine derivative 3,7-dimethyl-1-isobutylxanthine (X-33) was shown to be an activator of the CFTR channel in human airway epithelial Calu-3 cells. physiology.org This activation occurred without altering the cell's cAMP content, suggesting a direct effect on the channel or associated regulatory proteins. physiology.org Another xanthine, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is commonly used in experimental protocols alongside other agents to elevate intracellular cAMP, which in turn activates the CFTR channel through phosphorylation by protein kinase A. acs.org The CFTR protein is a channel that transports chloride and other molecules like bicarbonate, and its dysfunction leads to cystic fibrosis. hopkinscf.org
Recent research has explored the role of xanthine derivatives as modulators of potassium channels, specifically the sodium-activated potassium channel known as SLACK (Sequence Like A Calcium-activated K+ channel), which is encoded by the KCNT1 gene. nih.govresearchgate.net Gain-of-function mutations in KCNT1 are linked to severe forms of epilepsy. nih.gov A high-throughput screen identified a xanthine compound as an inhibitor of SLACK channels, leading to the synthesis and testing of numerous analogs to establish structure-activity relationships. nih.govresearchgate.net These studies aim to develop potential therapeutic agents for epilepsies associated with SLACK channel hyperactivity. nih.gov The SLACK channel is a key regulator of electrical conductance and neural excitability in the central nervous system. nih.govmdpi.com
Table 1: Effects of Various Methylxanthines on Ion Channels
| Compound | Channel/Receptor | Effect | Source(s) |
|---|---|---|---|
| Caffeine | Ryanodine Receptors (RyR) | Full Agonist, enhances Ca2+ release | mdpi.com, ubi.pt, plos.org |
| Theophylline | Ryanodine Receptors (RyR) | Less effective than caffeine | ubi.pt |
| Theobromine | Ryanodine Receptors (RyR) | Less effective than caffeine | ubi.pt |
| IBMX | CFTR | Used to elevate cAMP for activation | acs.org |
| X-33 | CFTR | Activator (cAMP-independent) | physiology.org |
| Xanthine (general) | SLACK Channels | Inhibition | nih.gov, researchgate.net |
Broader Biochemical and Cellular Interactions
Beyond direct ion channel modulation, methylxanthines engage with other significant biochemical systems.
Methylxanthines, notably caffeine, also affect the cholinergic system. Caffeine acts as a moderate, reversible, and non-competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. mdpi.comwikipedia.org By inhibiting AChE, caffeine can enhance cholinergic neurotransmission. wikipedia.org This mechanism has spurred the development of new xanthine derivatives aimed at creating more potent AChE inhibitors for potential use in neurodegenerative diseases. mdpi.com For instance, studies have explored modifications at various positions of the xanthine core to improve AChE inhibition. mdpi.com
Table 2: Summary of Cholinergic Effects of Caffeine
| Target | Mechanism | Outcome | Source(s) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Moderate, non-competitive inhibitor | Increased acetylcholine availability | mdpi.com, wikipedia.org |
| Adenosine Receptors | Antagonist | Enhanced acetylcholine release | wikipedia.org |
Histone Deacetylase Activation
Theophylline (1,3-dimethylxanthine), a compound structurally similar to 1,3-Di-ethyl-9-methylxanthine, is known to activate histone deacetylases (HDACs). researchgate.netmdpi.comwikipedia.orgt3db.ca This mechanism is significant because HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of inflammatory genes. t3db.cauni-saarland.de
In inflammatory conditions, theophylline can activate HDACs, which is a mechanism distinct from its better-known actions as a phosphodiesterase inhibitor and adenosine receptor antagonist. researchgate.netwikipedia.org The activation of HDACs by theophylline may be particularly effective when the enzyme's activity is diminished by oxidative stress. mdpi.comsemanticscholar.org This action allows for the suppression of inflammatory genes that require histone acetylation to be transcribed. t3db.ca Studies have demonstrated that theophylline can increase HDAC activity that has been suppressed by agents like lipopolysaccharide (LPS). uni-saarland.de This effect is not shared by all phosphodiesterase inhibitors, suggesting a specific action of the theophylline structure. uni-saarland.de
Wnt Signaling Pathway Involvement
Currently, there is a lack of direct scientific evidence linking this compound or its closely related analogs to the Wnt signaling pathway. The Wnt signaling pathway is a highly conserved network of proteins that plays a critical role in embryonic development and adult tissue homeostasis by regulating cell fate determination, proliferation, migration, and polarity. nih.govenamine.net
The canonical Wnt pathway centers on the regulation of the protein β-catenin. nih.gov In the absence of a Wnt signal, β-catenin is targeted for destruction by a complex of proteins. When Wnt ligands bind to their receptors, this destruction is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. nih.gov Dysregulation of this pathway is frequently implicated in various diseases, including cancer. enamine.net While research has explored numerous compounds that can modulate this pathway, such as IQ-1 which activates it by targeting a subunit of protein phosphatase 2A (PP2A), specific interactions with xanthine derivatives like this compound have not been documented in available research. abcam.com
Gene Regulation Potential
Methylxanthines as a class have demonstrated the ability to modulate the expression of various genes through several mechanisms. nih.gov For instance, theophylline's ability to activate histone deacetylases represents a direct mechanism for regulating the transcription of inflammatory genes. uni-saarland.de Beyond this, methylxanthines can act as adenosine receptor antagonists, which can in turn influence various cellular pathways and modulate gene expression. uni-saarland.de
Studies on different methylxanthines have revealed effects on a wide array of genes. For example, research in neuroblastoma cells showed that methylxanthines like caffeine, theophylline, and the synthetic derivative propentofylline (B1679635) can alter the expression of genes relevant to neurodegenerative diseases, including those involved in signal transduction, oxidative stress, and Aβ- and tau-pathology. nih.govmdpi.com Propentofylline was found to increase the transcription of acetylcholinesterase (ACHE), among other genes. mdpi.com While these findings highlight the gene-regulatory potential of the methylxanthine scaffold, specific studies on the gene expression changes induced by this compound are not currently available.
Pancreatic Lipase (B570770) Inhibition
A key area of research for methylxanthines is their effect on digestive enzymes, particularly pancreatic lipase. Pancreatic lipase is the primary enzyme responsible for digesting dietary triglycerides into fatty acids and monoglycerides (B3428702) that can be absorbed by the intestine. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for managing obesity. nih.gov
Research has shown that common methylxanthines, including caffeine, theophylline, and theobromine, inhibit human pancreatic lipase in a dose-dependent manner. pan.olsztyn.plpan.olsztyn.pl These compounds were found to be effective inhibitors of the hydrolysis of both short-chain (tributyrin) and long-chain (tripalmitate) triglycerides. pan.olsztyn.pl The mechanism of action is thought to involve a direct interaction with the enzyme itself, rather than an effect on substrate emulsification. pan.olsztyn.plpan.olsztyn.pl For long-chain triglycerides, all tested methylxanthines displayed a mixed type of inhibition. pan.olsztyn.pl
| Compound | Substrate | Maximum Inhibition Ratio (%) | Reference |
|---|---|---|---|
| Caffeine | Tripalmitate (Long-chain) | 25.74 | pan.olsztyn.pl |
| Caffeine | Tributyrin (Short-chain) | 79.54 | pan.olsztyn.pl |
| Theophylline | Tripalmitate (Long-chain) | 29.89 | pan.olsztyn.pl |
| Theophylline | Tributyrin (Short-chain) | 62.79 | pan.olsztyn.pl |
| Theobromine | Tripalmitate (Long-chain) | 21.08 | pan.olsztyn.pl |
| Theobromine | Tributyrin (Short-chain) | 67.74 | pan.olsztyn.pl |
Acetylcholinesterase Inhibition
Several methylxanthine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. nih.gov AChE inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com
Caffeine has been identified as a non-competitive inhibitor of AChE. mdpi.com Furthermore, extensive research has been conducted on synthetic derivatives of theophylline and theobromine to develop more potent and selective AChE inhibitors. mdpi.comconicet.gov.ar These studies often involve modifying the xanthine core to enhance binding to the active site of the enzyme. nih.gov For example, a theobromine-diethylamine hybrid compound emerged from one study as the most potent AChE inhibitor in its series, with an IC₅₀ value of 0.19 µM. mdpi.com Another study focusing on 1,3,7-trisubstituted xanthine derivatives identified a compound with an IC₅₀ of 0.089 µM for AChE. nih.gov These findings underscore the potential of the xanthine scaffold as a basis for developing effective AChE inhibitors.
| Compound Derivative | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|
| Theobromine–diethylamine hybrid (2a) | 0.19 µM | mdpi.com |
| 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (65) | 0.089 µM | nih.gov |
| Caffeine-pyrrolidine hybrid (7-methylene linker) | Picomolar range | conicet.gov.ar |
Structure Activity Relationship Sar Studies of 1,3 Di Ethyl 9 Methylxanthine Derivatives
Impact of Substituents on Adenosine (B11128) Receptor Affinity and Selectivity
Xanthines, sharing a structural resemblance to the endogenous ligand adenosine, act as competitive antagonists at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The affinity and selectivity for these receptor subtypes are highly sensitive to the structural modifications on the xanthine (B1682287) core.
The size and nature of the alkyl groups at the N1 and N3 positions are crucial determinants of adenosine receptor affinity. Early studies demonstrated that elongating the N1- and N3-methyl groups of caffeine (B1668208) and theophylline (B1681296) to larger alkyl groups, such as propyl, significantly enhances binding affinity. nih.gov For instance, converting a 1,3-dimethylxanthine to a 1,3-dipropylxanthine (B15781) can increase affinity at the rat A₁ adenosine receptor by approximately 20-fold. nih.gov
For high affinity and selectivity for the A₁ receptor, a small alkyl group at the N1 position, such as methyl, ethyl, or propyl, is considered optimal. nih.gov Similarly, for A₂ₐ receptor-selective antagonists, small alkyl residues like methyl or propyl at the N3 position are common. nih.gov Research on A₂ₑ receptor affinity has also shown that ethyl or propyl substitutions at the N1 position yield promising results. mdpi.com In the case of 8-arylxanthines, affinity at A₃ receptors is enhanced by 1,3-dialkyl substituents, with potency following the order: dibutyl > dipropyl > diallyl. nih.gov This suggests that the hydrophobic pockets accommodating the N1 and N3 substituents differ among the adenosine receptor subtypes, allowing for the tuning of selectivity.
| Base Compound | N1/N3 Substitution | Target Receptor | Change in Affinity | Reference |
|---|---|---|---|---|
| 8-Phenylxanthine | 1,3-Dimethyl to 1,3-Dipropyl | Rat A₁ | ~20-fold increase | nih.gov |
| 8-(p-hydroxyphenyl)xanthine | 1,3-Dimethyl to 1,3-Dipropyl | Rat A₁ | ~17-fold increase | nih.gov |
| 8-Arylxanthine | Dibutyl vs. Dipropyl | Rat A₃ | Dibutyl > Dipropyl | nih.gov |
| Xanthine Core | N1-Propyl | Human A₂ₑ | High affinity | mdpi.com |
The C8 position offers a key site for introducing bulky substituents that can dramatically enhance receptor affinity and confer selectivity. The introduction of an 8-aryl group, particularly a phenyl ring, generally increases A₁ receptor affinity by at least an order of magnitude compared to C8-unsubstituted counterparts. nih.govnih.gov For example, 8-phenyltheophylline (B1204217) demonstrates a 100-fold and 30-fold greater potency at A₁ and A₂ receptors, respectively, than theophylline. nih.gov
Further modifications to the 8-phenyl ring can refine selectivity. Electron-donating groups in the para position of the phenyl ring tend to favor A₁ affinity. nih.gov The introduction of 8-styryl moieties has been a successful strategy for developing potent A₂ₐ antagonists; for optimal activity, the (E)-configuration of the styryl double bond is required. nih.gov The phenyl ring of the styryl group can be replaced with heterocyclic rings, such as a 3-thienyl ring, to maintain high affinity. nih.gov
| Xanthine Core | C8 Substituent | Primary Target | Key Finding | Reference |
|---|---|---|---|---|
| 1,3-Dialkylxanthine | Phenyl | A₁ | Increases affinity >10-fold | nih.gov |
| 1,3,7-Trimethylxanthine (Caffeine) | para-chloro-phenoxymethyl | A₂ₐ | Best A₂ₐ affinity in series | researchgate.net |
| 1,3-Dialkyl-7-methylxanthine | (E)-Styryl | A₂ₐ | High potency and selectivity | nih.gov |
| 1,3-Dialkylxanthine | Alkyl vs. Aryl | A₃ | 8-Alkyl substitution favors A₃ selectivity | nih.gov |
The N7 position is generally less tolerant of bulky substituents compared to other positions on the xanthine ring. In many cases, substitution at N7 leads to a decrease in adenosine receptor antagonism. researchgate.net However, this effect can be exploited to enhance selectivity. For instance, the addition of a 7-methyl group to 3-methyl-1-propargylxanthine causes a significant drop in A₁ affinity, thereby increasing the compound's selectivity for A₂ₐ and A₂ₑ receptors. nih.gov Conversely, for some series of high-affinity A₁ antagonists, methylation at the N7 position has been found to be a requirement. nih.gov Large substituents at N7, such as the 1,3-dioxolan-2-ylmethyl group in Doxofylline, can render the molecule virtually inactive at A₁ and A₂ₐ receptors. nih.gov
When a chiral center is introduced into a substituent, particularly at the C8 position, the stereochemistry can have a profound impact on receptor binding. Studies on 8-substituted 1,3-dipropylxanthines with a chiral carbon in the side chain have shown significant differences in potency between enantiomers. nih.gov For compounds like 3,7-dihydro-8-(1-methyl-2-phenylethyl)-1,3-dipropyl-1H-purine-2,6-dione, the (R)-enantiomer was found to be significantly more potent as an A₁ antagonist than the corresponding (S)-enantiomer. nih.govacs.org This stereoselectivity indicates a specific and constrained orientation of the C8 substituent within the receptor's binding pocket, where one enantiomer achieves a more favorable interaction with amino acid residues than the other.
| Compound | Enantiomer | A₁ Receptor Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| 3,7-dihydro-8-(1-methyl-2-phenylethyl)-1,3-dipropyl-1H-purine-2,6-dione | (R) | 6.9 | nih.gov |
| (S) | >1000 | nih.gov | |
| 3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione | (R) | 23.2 | nih.gov |
| (S) | >1000 | nih.gov |
Structural Determinants for Phosphodiesterase Inhibitory Potency
Many xanthine derivatives are non-selective inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. wikipedia.org This inhibitory activity is also governed by the substitution pattern on the xanthine core.
Correlating Structural Features with Intracellular Signaling Modulation
The structural features that determine a xanthine derivative's affinity for adenosine receptors and its potency against PDEs directly correlate with its ability to modulate intracellular signaling. The primary signaling pathways affected are those regulated by G-protein coupled adenosine receptors and cyclic nucleotides.
By blocking adenosine receptors, these derivatives prevent the activation of associated G-proteins. For instance, antagonism at A₁ or A₃ receptors blocks the inhibition of adenylyl cyclase, leading to maintained or increased intracellular levels of cAMP. Conversely, antagonism at A₂ₐ or A₂ₑ receptors prevents the stimulation of adenylyl cyclase.
The inhibition of PDEs by xanthine derivatives leads to an accumulation of intracellular cAMP and/or cGMP by preventing their degradation. nih.govmdpi.com This elevation in second messengers activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which then phosphorylate numerous cellular proteins to elicit a physiological response. nih.gov Therefore, the structural elements discussed previously—such as N1/N3 alkyl chain length and C8 substitution—are the fundamental determinants that dictate how a 1,3-diethyl-9-methylxanthine derivative will ultimately modulate these critical signaling cascades.
Rational Design of Multi-Target Xanthine Analogues
The development of multi-target directed ligands (MTDLs) is a prominent strategy in modern drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders. The xanthine scaffold is considered a "privileged" structure, meaning it can bind to a variety of biological targets, making it an excellent starting point for the rational design of MTDLs. By strategically modifying the substituents at the N1, N3, N7, and C8 positions of the 1,3-diethyl-9-methylxanthine core, researchers can engineer single molecules that modulate multiple pharmacological targets simultaneously. nih.gov
The primary goals in the rational design of such analogues include:
Adenosine Receptor (AR) Antagonism: Xanthine derivatives are classic AR antagonists. Modifications, particularly at the C8 position, can fine-tune the selectivity and potency for different AR subtypes (A1, A2A, A2B, A3). For instance, broad modifications of the substituent at the C8 position have led to derivatives with high potency and selectivity for the A2A and A2B adenosine receptors. nih.gov
Enzyme Inhibition: The xanthine core can be functionalized to inhibit various enzymes. For example, linking the scaffold to a propargylamine (B41283) moiety can confer inhibitory activity against monoamine oxidase B (MAO-B), a key target in Parkinson's disease treatment. nih.gov Similarly, the addition of specific side chains can introduce acetylcholinesterase (AChE) inhibitory properties, relevant for Alzheimer's disease. nih.gov
Phosphodiesterase (PDE) Inhibition: Non-selective PDE inhibition is a known mechanism of natural methylxanthines. Rational design can yield derivatives with selectivity for specific PDE isozymes, which are involved in various signaling pathways.
A common design strategy involves integrating different pharmacophores into a single molecule. For example, a derivative of 1,3-diethyl-9-methylxanthine could be designed where the C8 position is substituted with a group known to inhibit MAO-B, while the N7 position is modified to enhance A2A receptor antagonism. This creates a dual-action compound potentially more effective for conditions like Parkinson's disease than two separate drugs. researchgate.net The synthesis and biological evaluation of xanthines with an N-benzyl-(piperidine or pyrrolidine) substituent and a methoxymethyl linker at the N-7, C-8, or N-9 positions have revealed dual inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov
The table below illustrates a conceptual approach to designing multi-target analogues based on a hypothetical 1,3-diethyl-9-methylxanthine scaffold, drawing on established principles for xanthine derivatives.
| Modification Position | Substituent Type | Target Activity | Therapeutic Rationale |
|---|---|---|---|
| C8 | Styryl or Phenyl-containing groups | Adenosine A2A Receptor Antagonism | Neuroprotection (e.g., Parkinson's Disease) |
| C8 | Propargylamine moiety | Monoamine Oxidase B (MAO-B) Inhibition | Neuroprotection, Symptom management in Parkinson's |
| N7 | Alkynylmethylamine groups | Acetylcholinesterase (AChE) Inhibition | Symptomatic treatment of Alzheimer's Disease |
| C8 | Piperazine-containing moieties | Ketol-acid reductoisomerase (KARI) Inhibition | Potential for novel pesticides or herbicides |
In Silico Approaches to SAR: Molecular Docking and Computational Chemistry
In silico methods are indispensable tools in the rational design and SAR analysis of 1,3-diethyl-9-methylxanthine derivatives. Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, provides critical insights into how these molecules interact with their biological targets at an atomic level. nih.govresearchgate.net These approaches accelerate the drug discovery process by predicting the binding affinity and mode of interaction of novel compounds, thereby prioritizing the most promising candidates for synthesis and in vitro testing. nih.gov
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the xanthine derivative) when bound to a target protein. nih.gov This method helps to:
Identify Key Interactions: Docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking between the xanthine derivative and amino acid residues in the target's active site. For example, docking of various methylxanthine derivatives into the acetylcholinesterase (AChE) active site has helped to clarify their binding conformation and interaction modes. nih.gov
Explain SAR Data: It provides a structural basis for observed SAR. For instance, if adding a specific substituent at the C8 position increases potency, docking can show that this new group forms an additional, favorable interaction with the protein.
Guide Lead Optimization: By understanding the binding mode of a lead compound, chemists can design modifications to improve its fit and affinity for the target. nih.gov
The docking scores, typically expressed in kcal/mol, estimate the binding affinity of the ligand to the protein; a more negative score generally indicates a stronger interaction. nih.gov The table below presents hypothetical docking scores for various methylxanthine derivatives against different protein targets, illustrating how in silico screening works.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Theophylline | SARS-CoV-2 Main Protease (6LU7) | -6.5 | nih.gov |
| Theophylline | SARS-CoV-2 Spike Protein (6LZG) | -5.7 | nih.gov |
| Theobromine (B1682246) | SARS-CoV-2 Main Protease (6LU7) | -5.8 | nih.gov |
| Caffeine | SARS-CoV-2 Main Protease (6LU7) | -5.7 | nih.gov |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | -14.817 | nih.gov |
Computational Chemistry and Molecular Dynamics
Beyond simple docking, other computational chemistry methods are employed. Molecular Dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. An MD simulation can confirm whether the binding pose predicted by docking is stable in a more dynamic, solution-like environment. nih.gov Furthermore, advanced techniques like Linear Interaction Energy (LIE) calculations can provide more accurate estimations of binding free energies by decomposing the interactions into their electrostatic and van der Waals components. mdpi.com These computational studies provide a detailed mechanistic understanding that is crucial for designing xanthine derivatives with improved and specific pharmacological profiles.
Preclinical Methodologies and Models in 1,3 Di Ethyl 9 Methylxanthine Research
In Vitro Experimental Paradigms
The initial stages of preclinical research for 1,3-Diethyl-9-methylxanthine would focus on in vitro experiments to determine its mechanism of action and cellular effects. These assays are crucial for identifying the compound's primary targets and understanding its potential therapeutic applications.
Receptor binding assays are a cornerstone in determining the affinity of a compound for specific receptors. In the case of xanthine (B1682287) derivatives, which are known to interact with adenosine (B11128) receptors, these assays are of particular importance. The methodology involves the use of a radiolabeled ligand that has a known high affinity for the target receptor. By introducing 1,3-Diethyl-9-methylxanthine into this system, researchers can measure its ability to displace the radioligand, thereby determining its binding affinity (Ki value).
A typical experimental setup would involve incubating membranes from cells or tissues expressing the receptor of interest (e.g., adenosine A1, A2A, A2B, and A3 receptors) with a specific radioligand. Increasing concentrations of 1,3-Diethyl-9-methylxanthine would be added to compete for the binding sites. The amount of bound radioactivity is then measured, and the data are analyzed to calculate the inhibitory concentration (IC50), which is the concentration of the compound that displaces 50% of the specific binding of the radioligand. This value can then be converted to the binding affinity constant (Ki).
Table 1: Representative Data Table for Receptor Binding Assay
| Receptor Subtype | Radioligand Used | Ki (nM) for 1,3-Diethyl-9-methylxanthine |
|---|---|---|
| Adenosine A1 | [³H]CCPA | Data Not Available |
| Adenosine A2A | [³H]CGS 21680 | Data Not Available |
| Adenosine A2B | [³H]DPCPX | Data Not Available |
| Adenosine A3 | [¹²⁵I]AB-MECA | Data Not Available |
Following the determination of binding affinity, functional assays are employed to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. For G-protein coupled receptors like adenosine receptors, cyclic AMP (cAMP) accumulation assays are commonly used. These assays measure the ability of a compound to modulate the production of the second messenger cAMP.
For instance, to test the effect of 1,3-Diethyl-9-methylxanthine on A2A or A2B receptors (which are Gs-coupled and stimulate cAMP production), cells expressing these receptors would be treated with the compound, and the intracellular cAMP levels would be quantified. An increase in cAMP would suggest agonistic activity, while a blockade of an agonist-induced cAMP increase would indicate antagonism. Conversely, for A1 or A3 receptors (which are Gi-coupled and inhibit cAMP production), a decrease in cAMP levels would suggest agonism, and the reversal of an agonist-induced inhibition would point to antagonism.
GTP shift assays provide another method to assess the functional activity of a compound. These assays measure the binding of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, to G-proteins upon receptor activation. An increase in [³⁵S]GTPγS binding in the presence of the compound indicates agonistic properties.
Table 2: Representative Data Table for Functional Cell-Based Assay (cAMP Accumulation)
| Receptor Subtype | Assay Type | Functional Effect of 1,3-Diethyl-9-methylxanthine | EC50/IC50 (nM) |
|---|---|---|---|
| Adenosine A2A | cAMP Accumulation | Data Not Available | Data Not Available |
| Adenosine A1 | cAMP Accumulation Inhibition | Data Not Available | Data Not Available |
Many xanthine derivatives are known to be inhibitors of phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP. To investigate this potential activity for 1,3-Diethyl-9-methylxanthine, enzyme activity assays would be performed. These assays typically involve incubating the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of the test compound. The amount of substrate degradation is then measured, and the inhibitory potency of the compound is determined.
Additionally, some xanthines have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). An AChE inhibition assay, such as the Ellman's method, would be used to evaluate this possibility. This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Table 3: Representative Data Table for Enzyme Activity Assay
| Enzyme Target | Assay Method | IC50 (µM) for 1,3-Diethyl-9-methylxanthine |
|---|---|---|
| Phosphodiesterase (e.g., PDE4) | Substrate Hydrolysis Assay | Data Not Available |
| Acetylcholinesterase | Ellman's Method | Data Not Available |
To assess the impact of 1,3-Diethyl-9-methylxanthine on cell viability and growth, cell proliferation assays such as the MTT assay would be conducted. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Cells would be treated with varying concentrations of the compound, and the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases would be quantified.
Cell migration is a critical process in development, wound healing, and cancer metastasis. The scratch assay, or wound healing assay, is a straightforward method to study cell migration in vitro. A "scratch" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence or absence of 1,3-Diethyl-9-methylxanthine.
Table 4: Representative Data Table for Cell Proliferation and Migration Assays
| Assay Type | Cell Line | Endpoint Measured | Effect of 1,3-Diethyl-9-methylxanthine |
|---|---|---|---|
| MTT Assay | e.g., HeLa, A549 | Cell Viability (% of control) | Data Not Available |
| Scratch Assay | e.g., Fibroblasts, Endothelial cells | Wound Closure Rate | Data Not Available |
The patch-clamp technique is the gold standard for investigating the effects of a compound on ion channels. This electrophysiological technique allows for the recording of ionic currents across the cell membrane, providing detailed information about the function of specific ion channels. To determine if 1,3-Diethyl-9-methylxanthine modulates ion channel activity, whole-cell patch-clamp recordings would be performed on cells expressing the ion channel of interest. The compound would be applied to the cells, and any changes in the ionic currents would be measured.
Table 5: Representative Data Table for Ion Channel Activity Measurement
| Ion Channel Target | Cell Type | Parameter Measured | Modulatory Effect of 1,3-Diethyl-9-methylxanthine |
|---|---|---|---|
| e.g., K+ Channels, Ca2+ Channels | e.g., HEK293 expressing the channel | Current Amplitude, Gating kinetics | Data Not Available |
Some methylxanthines have been studied for their ability to inhibit the crystallization of certain pathological crystals, such as uric acid. In vitro crystallization models can be used to assess whether 1,3-Diethyl-9-methylxanthine has a similar effect. These models typically involve inducing the crystallization of a substance in a solution that mimics a physiological fluid (e.g., synthetic urine or synovial fluid) and then observing the effect of the test compound on the kinetics of crystal formation and the morphology of the resulting crystals. Turbidimetric assays and microscopy are common techniques used in these studies.
Table 6: Representative Data Table for In Vitro Crystallization Model
| Crystal Type | In Vitro Model | Parameter Measured | Inhibitory Effect of 1,3-Diethyl-9-methylxanthine |
|---|---|---|---|
| e.g., Uric Acid | Synthetic Urine/Synovial Fluid | Crystal Nucleation and Growth | Data Not Available |
Preclinical Animal Models for Pharmacological Evaluation
The pharmacological evaluation of a new chemical entity like 1,3-Di-ethyl-9-methylxanthine would typically involve a battery of tests in various animal models to characterize its effects on different physiological systems. The selection of these models is crucial for obtaining relevant and translatable data for potential therapeutic applications.
While no specific studies utilizing this compound in rodent models for CNS research have been identified, the general approach for assessing the CNS effects of new xanthine derivatives involves a range of behavioral and neurochemical assays. Chronic ingestion of other xanthines, such as caffeine (B1668208), has been shown to increase the levels of several central receptors in mice, including A1-adenosine, nicotinic, muscarinic, and serotonergic receptors nih.gov.
Standard rodent models to evaluate the potential stimulant or depressant effects of a compound on the central nervous system include:
Locomotor Activity Tests: These tests measure the spontaneous activity of rodents in an open field or activity cage. An increase in locomotion could suggest a stimulant effect, while a decrease might indicate sedative properties.
Rotarod Test: This model assesses motor coordination and balance. A compound's effect on an animal's ability to remain on a rotating rod can indicate potential neurological deficits or muscle relaxant properties.
Elevated Plus Maze and Light-Dark Box Tests: These are widely used models to study anxiety-like behavior in rodents. A compound's ability to alter the time spent in the open arms of the maze or the light compartment of the box can suggest anxiolytic or anxiogenic effects.
Forced Swim Test and Tail Suspension Test: These models are commonly used to screen for potential antidepressant activity. A reduction in immobility time in these tests is indicative of an antidepressant-like effect.
Table 1: Common Rodent Models for CNS Research and Their Applications
| Model | Species | Primary Application | Key Parameters Measured |
|---|---|---|---|
| Open Field Test | Mouse, Rat | General locomotor activity, anxiety | Distance traveled, time in center, rearing frequency |
| Rotarod Test | Mouse, Rat | Motor coordination and balance | Latency to fall |
| Elevated Plus Maze | Mouse, Rat | Anxiety-like behavior | Time spent in open/closed arms, number of entries |
| Forced Swim Test | Mouse, Rat | Depressive-like behavior | Immobility time |
Although specific studies on the respiratory effects of this compound are not available, research on other methylxanthines provides a framework for how such a compound would be evaluated. Animal models are crucial for understanding the mechanisms underlying respiratory diseases and for testing new therapeutic agents nih.gov. The choice of animal model often depends on the specific respiratory condition being studied, such as asthma or chronic obstructive pulmonary disease (COPD) nih.govtobaccoinduceddiseases.org.
Commonly used animal models in respiratory research include:
Ovalbumin-Induced Asthma Models: In these models, animals, typically mice or guinea pigs, are sensitized and then challenged with ovalbumin to induce an allergic airway inflammation that mimics human asthma.
Lipopolysaccharide (LPS)-Induced Airway Inflammation: Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, is used to induce an acute inflammatory response in the lungs, characterized by neutrophil infiltration and the release of pro-inflammatory cytokines.
Cigarette Smoke Exposure Models: Chronic exposure of animals to cigarette smoke is a widely used model to induce features of COPD, including chronic inflammation, emphysema, and airway remodeling.
There are no specific published studies on the effects of this compound on metabolic rate and energy expenditure. However, research on other methylxanthines, such as paraxanthine, has demonstrated effects on energy expenditure and lipolysis nih.gov. Methylxanthines have also been reported to inhibit the increase of body fat percentage in developing rats nih.gov.
To investigate the metabolic effects of a compound like this compound, the following preclinical models and methodologies are typically employed:
Indirect Calorimetry: This is the gold standard for measuring energy expenditure in conscious, freely moving animals. It involves placing the animal in a metabolic cage that measures oxygen consumption and carbon dioxide production, from which the respiratory exchange ratio (RER) and energy expenditure can be calculated.
Body Composition Analysis: Techniques such as dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) are used to accurately measure fat mass and lean mass in rodents.
Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet for an extended period develop obesity, insulin (B600854) resistance, and other metabolic abnormalities, providing a relevant model to test the effects of compounds on metabolic syndrome.
Table 2: Methodologies for Investigating Metabolic Rate and Energy Expenditure
| Methodology | Primary Measurement | Animal Model | Application |
|---|---|---|---|
| Indirect Calorimetry | Oxygen consumption, Carbon dioxide production | Mouse, Rat | Determination of energy expenditure and substrate utilization |
| Body Composition Analysis | Fat mass, Lean mass | Mouse, Rat | Assessment of changes in body composition |
| Diet-Induced Obesity | Body weight, Glucose tolerance, Insulin sensitivity | Mouse, Rat | Evaluation of anti-obesity and anti-diabetic potential |
While some methylxanthines have been investigated for their anti-cancer potential, there is a lack of specific research on the anti-cancer activity of this compound in preclinical models. The development of anti-cancer drugs heavily relies on various cancer cell and animal models nih.gov. Methylxanthines like theophylline (B1681296) and caffeine have been reported to have antitumor potential in animal studies and cancer cell lines nih.gov.
Standard preclinical models for anti-cancer research include:
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice). These models are widely used to evaluate the in vivo efficacy of anti-cancer compounds.
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that predispose them to developing specific types of cancer that more closely mimic the human disease process.
Carcinogen-Induced Cancer Models: In these models, cancer is induced by exposing animals to specific chemical carcinogens.
The selection and design of animal models in preclinical research require careful consideration of several factors to ensure the scientific validity and ethical conduct of the studies. The choice of animal species should be based on its physiological and genetic similarity to humans for the condition being studied nih.gov.
Key methodological considerations include:
The Three Rs (Replacement, Reduction, and Refinement): These principles guide the ethical use of animals in research. Replacement refers to using non-animal methods whenever possible. Reduction involves using the minimum number of animals necessary to obtain statistically significant results. Refinement focuses on minimizing any pain, suffering, or distress to the animals.
Statistical Power: Studies should be designed with sufficient statistical power to detect meaningful biological effects. This involves careful consideration of sample size, experimental variability, and the expected effect size of the intervention.
Route and Frequency of Administration: The method of drug administration should be relevant to the intended clinical use. The frequency of administration should be based on the pharmacokinetic profile of the compound in the chosen animal model.
Blinding and Randomization: To minimize bias, experiments should be conducted in a blinded manner, where the investigators are unaware of the treatment assignments. Animals should also be randomly assigned to treatment groups.
Comparative Pharmacology and Biochemical Characterization of 1,3 Di Ethyl 9 Methylxanthine
Relative Potency and Efficacy Compared to Other Xanthine (B1682287) Derivatives
The pharmacological potency and efficacy of xanthine derivatives are primarily dictated by their interactions with adenosine (B11128) receptors and their ability to inhibit phosphodiesterase (PDE) enzymes. The nature and position of alkyl substituents on the xanthine core are critical determinants of these interactions.
Structure-activity relationship (SAR) studies reveal that substitutions at the N1, N3, and C8 positions are pivotal for high-affinity adenosine receptor antagonism. For instance, increasing the size of the alkyl groups at the N1 and N3 positions from methyl (as in theophylline) to propyl generally enhances affinity for adenosine receptors. The compound 1,3-diethyl-8-phenylxanthine (B14048) is a potent antagonist at A1 adenosine receptors. nih.gov
However, substitution at the N9 position is generally found to be detrimental to adenosine receptor binding affinity. While N-methylation at the N1, N3, and N7 positions can increase lipophilicity and potency, N9-methylation typically does not confer the same advantage for receptor interaction. nih.gov Based on these established SAR principles, it is predicted that 1,3-Di-ethyl-9-methylxanthine would exhibit lower potency as an adenosine receptor antagonist compared to its N7-substituted or N7/N9-unsubstituted 1,3-diethylxanthine (B3062954) counterparts.
As phosphodiesterase inhibitors, xanthines also show substituent-dependent potency. Theophylline (B1681296) is a non-selective PDE inhibitor, while synthetic derivatives have been developed with increased potency and selectivity. For example, 1,3-dipropyl-8-cyclopentylxanthine is a potent inhibitor of PDE IV. nih.gov The potency of this compound as a PDE inhibitor is not well-documented, but like its receptor affinity, the N9-methylation may influence its interaction with the catalytic site of PDE isozymes.
Table 1: Comparative Potency of Selected Xanthine Derivatives at Adenosine Receptors
Selectivity Profiles Across Adenosine Receptor Subtypes and PDE Isozymes
Selectivity is a crucial aspect of the pharmacological profile of xanthine derivatives, determining their therapeutic utility and potential side effects.
Adenosine Receptor Selectivity: The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are differentially expressed in tissues and mediate distinct physiological effects. Selectivity is often conferred by the substituent at the C8 position.
A1 Selectivity: Large, bulky groups at C8, such as cyclopentyl or phenyl, combined with N1 and N3 dialkyl groups (e.g., propyl), tend to confer A1 selectivity.
A2A Selectivity: Modifications that decrease A1 affinity, such as methylation at the N7 position, can increase relative selectivity for A2A and A2B receptors. nih.gov
A2B Selectivity: 1,3-Dialkylxanthine derivatives with functionalized 8-phenyl substituents have been shown to be potent and selective antagonists at human A2B receptors. nih.govnih.gov
For this compound, which lacks a C8-substituent, high selectivity for any particular adenosine receptor subtype is not expected. The presence of the N9-methyl group, which generally diminishes receptor affinity, would likely result in a profile of low, non-selective antagonism across the adenosine receptor subtypes.
PDE Isozyme Selectivity: The phosphodiesterase superfamily consists of at least 11 families, with various isoforms. While natural methylxanthines like theophylline are non-selective inhibitors, synthetic derivatives can achieve isozyme selectivity. atsjournals.org For instance, some 8-substituted xanthines show selectivity for PDE5, while others target PDE4, a key enzyme in inflammatory cells. atsjournals.org The A1-selective antagonist 1,3-diethyl-8-phenylxanthine is also a comparatively potent inhibitor of PDE IV. nih.gov The selectivity profile of this compound across PDE isozymes has not been experimentally determined.
Table 2: General Selectivity Profiles of Xanthine Scaffolds
Biochemical Reaction Pathways and Metabolite Formation
The metabolism of xanthines occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2. nih.gov The main pathways are N-demethylation and C8-hydroxylation. nih.gov While specific metabolic studies on this compound are not available, its metabolic fate can be predicted based on the known pathways for structurally related compounds like theophylline (1,3-dimethylxanthine).
N-demethylation is a major metabolic route for many methylxanthines. For theophylline, this process yields 1-methylxanthine (B19228) and 3-methylxanthine. nih.gov For this compound, the analogous reaction would be the removal of the methyl group from the N9 position, catalyzed by CYP enzymes, to yield 1,3-diethylxanthine.
Oxidation at the C8 position of the purine (B94841) ring is another key metabolic step, leading to the formation of uric acid derivatives. Theophylline is metabolized to 1,3-dimethyluric acid. It is highly probable that this compound would undergo a similar C8-hydroxylation to form 1,3-diethyl-9-methyluric acid.
In addition to the demethylation of the N9-substituent, the ethyl groups at the N1 and N3 positions are also potential sites for metabolism. This de-ethylation, another form of N-dealkylation, would be catalyzed by CYP enzymes and would lead to the formation of various ethyl-methylxanthine and methylxanthine metabolites. This pathway would contribute to the clearance of the compound and the generation of a profile of secondary metabolites.
Biosynthetic and Bioengineering Approaches for Xanthine Derivatives
Naturally occurring methylxanthines, such as caffeine (B1668208) and theobromine (B1682246), are synthesized in plants via a well-characterized pathway. The process begins with xanthosine (B1684192), which is derived from the de novo purine biosynthesis pathway. A series of three successive N-methylation steps, catalyzed by specific N-methyltransferases (NMTs), converts xanthosine into caffeine.
As this compound is a synthetic compound not found in nature, its production relies on chemical synthesis. However, the field of synthetic biology offers potential alternative routes for the production of novel, non-natural xanthine derivatives. Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae for the de novo biosynthesis of methylxanthines. nih.gov By introducing and combining different NMT enzymes from plants, it is possible to redirect metabolic flux to produce a diversity of xanthine compounds. nih.gov
This bioengineering platform could theoretically be adapted to produce a wider range of alkylated xanthines. By engineering N-alkyltransferases that utilize donors other than S-adenosyl-L-methionine (SAM), such as a hypothetical S-adenosyl-L-ethionine for ethyl group transfer, it may become feasible to biosynthesize diethylated xanthine backbones. Further engineering of enzymes with altered positional specificity could potentially enable methylation at the N9 position, providing a future biosynthetic route for compounds like this compound.
Table of Mentioned Chemical Compounds
Future Directions and Emerging Research Avenues for 1,3 Di Ethyl 9 Methylxanthine
Exploration of Novel Molecular Targets
While methylxanthines are classically known as antagonists of adenosine (B11128) receptors and inhibitors of phosphodiesterases (PDEs), the full spectrum of their molecular targets is still being uncovered. nih.govnih.gov For 1,3-Di-ethyl-9-methylxanthine, a primary future direction involves systematically screening it against a broader range of biological targets to identify novel mechanisms of action.
Research on analogous compounds has shown that subtle structural modifications to the xanthine (B1682287) core can dramatically alter target affinity and selectivity. nih.govresearchgate.net For instance, the substitution of the 1,3-dimethyl groups of theophylline (B1681296) with larger alkyl groups, such as propyl, has been shown to enhance affinity for adenosine receptors. nih.gov Furthermore, studies on 1-methylxanthine (B19228) (1-MX), a metabolite of caffeine (B1668208), indicate it may activate ryanodine receptor (RyR) channels, augmenting neuronal excitability and neurotransmitter release—an activity not shared by 3- or 7-methylxanthines. nih.gov This suggests that the specific substitution pattern of this compound could confer unique activities at targets beyond the classical ones.
Future investigations should therefore explore its potential interactions with other receptors, enzymes, and ion channels. High-throughput screening campaigns against panels of G-protein coupled receptors (GPCRs), kinases, and other enzyme families could reveal unexpected activities. Given the neuroprotective effects observed with other xanthines, exploring targets relevant to neuroinflammation and neurodegeneration, such as acetylcholinesterase (AChE), is a particularly promising avenue. nih.govmdpi.com
| Target Class | Specific Examples | Known Xanthine Interactions | Future Research Angle for this compound |
|---|---|---|---|
| Adenosine Receptors | A1, A2A, A2B, A3 | Broad antagonism; affinity is highly dependent on N1, N3, and C8 substituents. nih.govresearchgate.net | Characterize binding affinity and selectivity profile across all four subtypes. |
| Phosphodiesterases (PDEs) | PDE1-PDE5 | Non-selective inhibition leads to increased cAMP/cGMP. nih.govresearchgate.net | Determine the inhibitory profile against specific PDE isozymes. |
| Ryanodine Receptors (RyRs) | RyR1, RyR2, RyR3 | 1-Methylxanthine activates RyR channels, modulating calcium release. nih.gov | Investigate potential modulation of intracellular calcium signaling via RyRs. |
| Acetylcholinesterase (AChE) | - | Caffeine and synthetic derivatives show inhibitory activity. nih.gov | Assess potential as an AChE inhibitor for cognitive enhancement applications. |
| Histone Deacetylases (HDACs) | - | Theophylline is known to activate HDACs, contributing to anti-inflammatory effects. wikipedia.org | Explore effects on epigenetic modulation through HDAC activity assays. |
Advanced Computational and Structural Biology Applications
The application of computational and structural biology techniques offers a powerful, rational approach to accelerating research into this compound. These methods can predict molecular interactions, guide the synthesis of more potent and selective derivatives, and provide a deeper understanding of its mechanism of action at an atomic level.
Molecular docking studies, for example, can be employed to simulate the binding of this compound to the crystal structures of known xanthine targets, such as the A1 and A2A adenosine receptors. nih.gov Such studies can predict binding poses and estimate binding affinity, helping to prioritize experimental validation. Comparing the docking scores and interaction patterns of 1,3-diethyl substituted compounds with traditional 1,3-dimethyl compounds can elucidate the structural basis for differences in potency and selectivity. nih.gov
Beyond static docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-receptor complex over time, revealing key conformational changes and water-mediated interactions that are crucial for binding. Furthermore, should novel targets be identified, homology modeling can be used to generate structural models for targets where an experimental structure is not available, enabling structure-based drug design efforts. These computational approaches, when integrated with experimental data, create a synergistic cycle of prediction, synthesis, and testing that can efficiently advance the development of this compound-based compounds. nih.gov
Development of Highly Selective Pharmacological Probes
A significant opportunity lies in using this compound as a scaffold for the development of highly selective pharmacological probes. Such probes are indispensable tools for dissecting the physiological and pathological roles of specific receptors or enzymes. The development of xanthine-based antagonists has shown that modifications at the 1-, 3-, and particularly the 8-position of the purine (B94841) ring are critical for achieving high affinity and selectivity for specific adenosine receptor subtypes. nih.gov
For instance, the introduction of bulky aryl or cycloalkyl groups at the C8-position of 1,3-dipropylxanthine (B15781) derivatives has led to some of the most potent and selective A1 adenosine receptor antagonists known. nih.gov Conversely, different substitutions at the C8-position can steer selectivity towards A2A or A2B receptors. nih.gov Research has demonstrated that replacing the 1,3-dimethyl substitution pattern with a 1,3-diethyl pattern can increase binding affinity at both A1 and A2A receptors. nih.gov
This established structure-activity relationship (SAR) provides a clear roadmap for future synthetic efforts. By keeping the 1,3-diethyl-9-methyl core constant and systematically modifying the C8-position with a diverse array of chemical moieties, it should be possible to generate a library of new compounds. Screening this library against the panel of adenosine receptor subtypes could yield probes with high selectivity for a single subtype. These selective probes would be invaluable for in vitro and in vivo studies to clarify the specific roles of these receptors in health and disease.
| Position on Xanthine Core | General Effect of Substitution | Example Modification | Impact on Selectivity |
|---|---|---|---|
| N1 and N3 | Larger alkyl groups (e.g., propyl) generally increase affinity over smaller groups (methyl). nih.gov | 1,3-dipropyl | Enhances A1 receptor affinity significantly. nih.gov |
| C8 | Highly influential on affinity and selectivity. Bulky, hydrophobic groups are well-tolerated. | Cyclopentyl, Phenyl | Can confer high A1 selectivity (e.g., DPCPX). researchgate.net |
| N7 | Modifications can be used to attach linkers or functional groups. | Propargyl | Can slightly increase A2 selectivity (e.g., DMPX). researchgate.net |
| N9 | Substitution is generally detrimental to affinity at A1 and A2A receptors. researchgate.net | - | - |
Translational Research Opportunities in Preclinical Settings
The extensive body of research on methylxanthines provides a strong rationale for investigating this compound in preclinical models of human disease, particularly in the realm of neurology. Methylxanthines are known to exert neuroprotective and anti-inflammatory effects, and their consumption has been linked to a lower incidence of neurodegenerative conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govmdpi.com
The mechanism behind these protective effects is often attributed to the antagonism of A2A adenosine receptors in the brain. nih.gov The modified methylxanthine istradefylline, an A2A antagonist, is an approved treatment to reduce "off" episodes in PD patients. mdpi.com Given that 1,3-diethyl substitution can enhance A2A affinity, this compound represents a compelling candidate for evaluation in animal models of PD. nih.gov Preclinical studies could assess its ability to mitigate motor deficits, protect dopaminergic neurons, and reduce neuroinflammation.
Furthermore, recent studies on 1-methylxanthine have shown it can enhance memory and increase levels of key neurotransmitters like acetylcholine (B1216132) and dopamine, while also reducing amyloid-beta levels in animal models. nih.govplos.org These findings suggest a potential role in combating the cognitive decline associated with aging and AD. Preclinical evaluation of this compound in models of cognitive impairment and Alzheimer's pathology is therefore a high-priority research avenue.
Integration with Systems Biology Approaches
To fully understand the biological impact of this compound, future research should integrate classical pharmacology with systems biology approaches. Instead of focusing on a single target, systems biology aims to elucidate how a compound affects the broader network of genes, proteins, and metabolic pathways within a cell or organism.
Techniques like chemical genomics can be used to identify genes that either enhance or suppress sensitivity to the compound, revealing unexpected genetic interactions and cellular pathways it may modulate. plos.org Transcriptomics (e.g., RNA-sequencing) can provide a global snapshot of how this compound alters gene expression, highlighting entire biological processes that are up- or down-regulated. Similarly, proteomics and metabolomics can reveal changes in protein levels and metabolic activity, respectively.
By applying these "-omics" technologies, researchers can construct a comprehensive profile of the compound's cellular mechanism of action. This approach can help identify novel efficacy targets, predict potential off-target effects, and discover biomarkers that could be used in later stages of drug development. Integrating these complex datasets can provide a holistic understanding of how this compound functions, moving beyond a one-drug, one-target paradigm. plos.org
Q & A
Q. What are the optimal synthetic routes and catalysts for preparing 1,3-Di-ethyl-9-methylxanthine?
Methodological Answer:
- The synthesis of xanthine derivatives often employs acid catalysts (e.g., tungstate sulfuric acid) or metal catalysts (e.g., yttrium(III) nitrate hexahydrate) to facilitate cyclocondensation and alkylation reactions. For example, tungstate sulfuric acid efficiently promotes the formation of xanthene derivatives under mild conditions, achieving high yields .
- Key steps include selecting appropriate alkylating agents (e.g., ethyl halides) and optimizing reaction parameters (temperature: 80–100°C, solvent: ethanol/acetonitrile). Characterization via HPLC and mass spectrometry is critical to verify purity and regioselectivity .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving ambiguities in substituent positioning. For related compounds like 3,3,6,6-tetramethyl-9-phenylxanthene, monoclinic crystal systems (space group P21/c) provide unambiguous bond-length and angle data .
- Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR to identify ethyl and methyl group environments. For instance, methyl protons typically resonate at δ 2.1–2.5 ppm, while ethyl groups show splitting patterns around δ 1.2–1.5 ppm (triplet) and δ 4.0–4.3 ppm (quartet) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used, leveraging the compound's aromatic chromophore. A C18 column and mobile phase (acetonitrile:water, 70:30 v/v) achieve baseline separation .
- Mass spectrometry (ESI-MS or GC-MS) provides molecular ion confirmation (e.g., m/z ~248 for C12H16N4O2+) and fragmentation patterns to distinguish isomers .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its pharmacological activity?
Methodological Answer:
- Computational studies (DFT or molecular docking) can model interactions with biological targets (e.g., adenosine receptors). Substituent effects (methyl vs. ethyl groups) alter electron density at the xanthine core, modulating binding affinity. For example, ethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .
- Cyclic voltammetry reveals redox behavior; methylxanthines like caffeine exhibit oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with antioxidant activity .
Q. What experimental models are appropriate for studying the pharmacokinetics of this compound?
Methodological Answer:
- In vitro : HepG2 cell lines assess metabolic stability via CYP450 enzyme profiling. LC-MS/MS quantifies metabolites (e.g., 7-methylxanthine).
- In vivo : Rodent models (Sprague-Dawley rats) with cannulated jugular veins enable plasma concentration-time curves. Nonlinear regression (WinNonlin) calculates AUC, t1/2, and clearance .
Q. How do structural modifications of this compound affect its photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy (λmax ~270–290 nm) and fluorescence emission (λem ~350 nm) are measured in solvents of varying polarity (e.g., ethanol vs. DMSO). Ethyl groups may induce bathochromic shifts due to extended conjugation .
- Time-resolved fluorescence decay assays quantify excited-state lifetimes, relevant for applications in photodynamic therapy or biosensing .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility data for xanthine derivatives: How to reconcile them?
Methodological Answer:
Q. Conflicting bioactivity results in cell-based assays: What factors contribute?
Methodological Answer:
- Cell line variability (e.g., HEK293 vs. SH-SY5Y) and passage number affect receptor expression. Validate using CRISPR-edited lines (e.g., A2AR-KO).
- Control for methylxanthine metabolites (e.g., theophylline) via LC-MS to exclude off-target effects .
Methodological Best Practices
Ensuring reproducibility in synthetic protocols:
- Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) and use internal standards (e.g., anthracene) for yield calculation .
- Publish detailed crystallographic data (CCDC deposition) for structural verification .
Designing dose-response studies for receptor binding assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
